
N-Boc-3-(phenyldiazenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-(phenyldiazenyl)aniline is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aniline derivative. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups. The presence of the phenyldiazenyl group adds unique chemical properties, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(phenyldiazenyl)aniline typically involves the protection of the amine group of 3-(phenyldiazenyl)aniline with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and solid-supported catalysts to enhance reaction efficiency and yield. The use of environmentally benign solvents and reagents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenyldiazenyl group can be oxidized to form azo compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazo compounds.
Substitution: Formation of the free amine derivative.
Scientific Research Applications
N-Boc-3-(phenyldiazenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Boc-3-(phenyldiazenyl)aniline involves the selective protection and deprotection of the amine group. The Boc group provides stability to the amine under various reaction conditions, allowing for selective reactions at other functional groups. The phenyldiazenyl group can participate in electron transfer reactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Boc-aniline: Similar in structure but lacks the phenyldiazenyl group.
N-Boc-4-(phenyldiazenyl)aniline: Similar but with the phenyldiazenyl group at a different position.
N-Cbz-3-(phenyldiazenyl)aniline: Uses a different protecting group (carbobenzyloxy) instead of Boc.
Uniqueness
N-Boc-3-(phenyldiazenyl)aniline is unique due to the presence of both the Boc protecting group and the phenyldiazenyl group. This combination allows for selective reactions and provides unique chemical properties that are not present in similar compounds .
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
tert-butyl N-(3-phenyldiazenylphenyl)carbamate |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)18-14-10-7-11-15(12-14)20-19-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,21) |
InChI Key |
XETHEMFXAXRUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


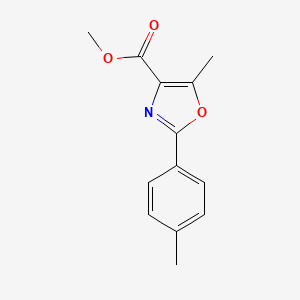
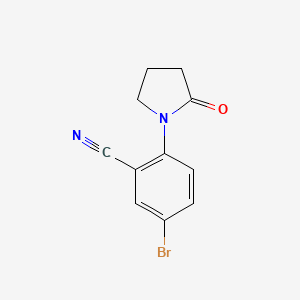
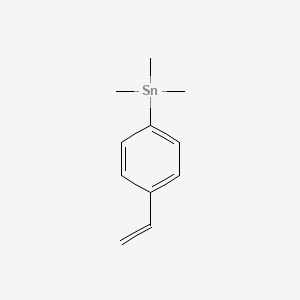
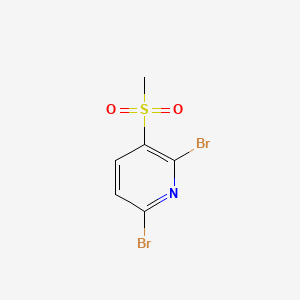


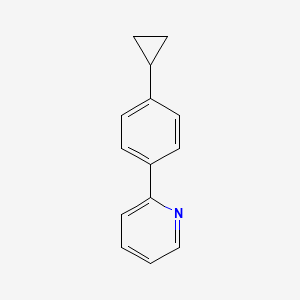
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)
![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)

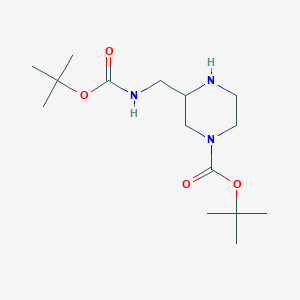
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)
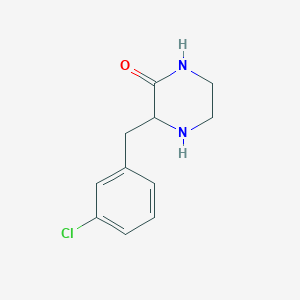
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
